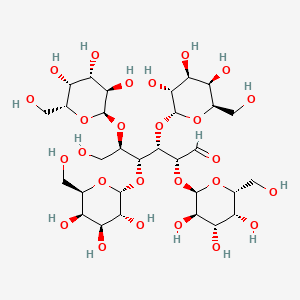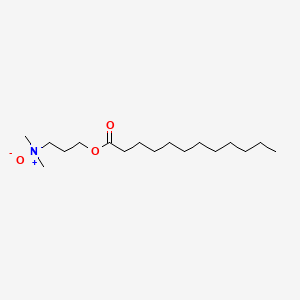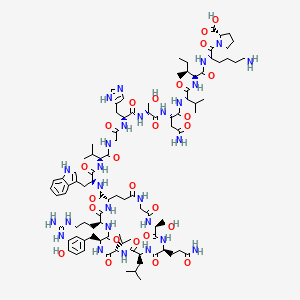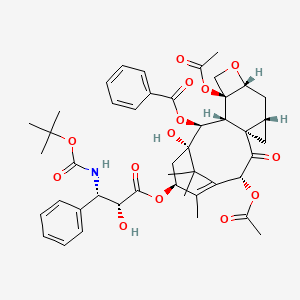
L-Lysine, N6-(1-oxododecyl)-
Overview
Description
Lauroyl lysine is an Amino Acid derivative that is made from natural coconut fatty acid (coconut oil). It is most often used as a hair and skin conditioning agent.
Mechanism of Action
Target of Action
Lauroyl Lysine primarily targets the skin and hair. It acts as a conditioning agent, providing a softening effect and giving a silky feel . It also has antioxidant properties, protecting the skin from reactive species and oxidative stress .
Mode of Action
Lauroyl Lysine works by forming a protective film on the surface of the skin or hair, locking in moisture and providing a soft, silky feel . It reduces electrostatic charges on hair or skin, lowering the frictional coefficients, and minimizing combing friction .
Biochemical Pathways
Lauroyl Lysine is produced through a process known as the Schotten-Baumann reaction, in which an amino acid’s free amine is acylated with an acyl chloride . In this instance, lysine is reacted with lauroyl chloride. The resulting compound, Lauroyl Lysine, then interacts with the skin and hair to exert its effects .
Pharmacokinetics
The pharmacokinetics of Lauroyl Lysine in the context of cosmetics primarily involves its application to and interaction with the skin and hair. It is soluble in water , which aids in its application in various cosmetic formulations. Once applied, it forms a protective film, aiding in the gelling of solvents and remaining stable under high heat .
Result of Action
The application of Lauroyl Lysine results in a range of beneficial effects. It improves the texture of a product, enhances the flow and spread of the oil/powder mixture, and improves makeup water resistance . It also protects the skin from reactive species, oxidative stress, and premature aging . In hair care applications, it reduces electrostatic charges, leaving a smooth and silky sensation on the hair or skin .
Action Environment
The action of Lauroyl Lysine can be influenced by environmental factors. For instance, its stability under high heat allows it to perform well in various environments . Its hydrophobic characteristic improves makeup water resistance, making it suitable for use in humid climates .
Biochemical Analysis
Biochemical Properties
Lauroyl lysine interacts with various biomolecules, contributing to its diverse functions. It has a softening and conditioning effect on the skin and hair, giving them a silky feel . This is due to its hydrophobic characteristic, which improves the flow and spread of the oil/powder mixture .
Cellular Effects
Lauroyl lysine has several effects on cells. It acts as an antioxidant, protecting the skin from reactive species, oxidative stress, and premature aging . It also reduces electrostatic charges on hair or skin, minimizing combing friction and leaving a smooth and silky sensation .
Molecular Mechanism
The molecular mechanism of Lauroyl lysine involves its interaction with cellular membranes. Its hydrophobic characteristic improves makeup water resistance and enhances the texture of cosmetic products . Due to its plate-like crystalline structure, Lauroyl lysine provides a very smooth, silky-soft feeling .
Temporal Effects in Laboratory Settings
Lauroyl lysine is stable under high heat, which improves the texture of cosmetic products
Metabolic Pathways
Lauroyl lysine is involved in various metabolic pathways. As a derivative of L-lysine, it may participate in lysine metabolism
Transport and Distribution
Lauroyl lysine is insoluble in almost all solvents except strong acidic and alkaline solutions . This property may influence its transport and distribution within cells and tissues. Detailed information on its interaction with transporters or binding proteins is currently lacking.
Properties
IUPAC Name |
(2S)-2-amino-6-(dodecanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(22)23/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDYJUYZBRGMCC-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885998 | |
| Record name | L-Lysine, N6-(1-oxododecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52315-75-0 | |
| Record name | N-Lauroyl-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52315-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauroyl lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052315750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lysine, N6-(1-oxododecyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Lysine, N6-(1-oxododecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6-(1-oxododecyl)-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAUROYL LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/113171Q70B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















